

Luteolin-6-C-glucoside: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Luteolin-6-C-glucoside

Cat. No.: B1252995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Luteolin-6-C-glucoside**, a naturally occurring flavonoid C-glycoside. It covers its nomenclature, physicochemical properties, analytical methodologies, and key signaling pathways, offering a valuable resource for ongoing and future research and development.

Synonyms and Alternative Names

Luteolin-6-C-glucoside is known by several synonyms and alternative names in scientific literature and commercial databases. The most common of these are Isoorientin and Homoorientin. A comprehensive list of its identifiers is provided below.

Type	Name/Identifier
Systematic Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one
Common Synonyms	Isoorientin, Homoorientin
Other Names	Luteolin-6-C- β -D-glucoside, 6-Glc-luteolin, Lespecapitioside, Lutonaretin
CAS Number	4261-42-1
PubChem CID	114776
ChEBI ID	17965
MeSH Entry Terms	homoorientin, iso-orientin

Quantitative Data

This section summarizes the key physicochemical and analytical data for **Luteolin-6-C-glucoside**, presented for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₀ O ₁₁	[1]
Molecular Weight	448.38 g/mol	[1]
Appearance	Yellow powder	
Melting Point	235-237 °C (decomposes)	[2]
Optical Rotation	[α] ²⁰ _D = +30.1° (c=0.6 in Methanol)	
Purity (HPLC)	≥98%	[2]
Solubility	DMSO: ≥ 100 mg/mL (223.03 mM)	[3]
Methanol: 5 mg/mL	[2]	
DMF: 15 mg/mL		
UV-Vis Maximum (λ _{max})	256, 270 (shoulder), 350 nm (in Methanol)	[4][5]
IC ₅₀ (COX-2 inhibition)	39 μM	[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of **Luteolin-6-C-glucoside**.

Extraction from Plant Material

This protocol describes a general method for the extraction of **Luteolin-6-C-glucoside** from plant sources.[6]

Materials:

- Dried and powdered plant material (e.g., leaves of *Salvia plebeia*)
- Methanol or Ethanol

- Hexane
- Ethyl acetate
- n-Butanol
- Silica gel for column chromatography
- Sephadex LH-20
- Rotary evaporator
- Filtration apparatus

Procedure:

- Maceration: Macerate the dried and powdered plant material with methanol or ethanol at room temperature.
- Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Dissolve the crude extract in a water-methanol mixture.
 - Perform sequential partitioning with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol. **Luteolin-6-C-glucoside** is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
- Silica Gel Column Chromatography:
 - Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).
 - Load the sample onto a pre-packed silica gel column.
 - Elute the column with a gradient of increasing methanol concentration in chloroform.

- Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
- Sephadex LH-20 Column Chromatography:
 - Pool the fractions containing **Luteolin-6-C-glucoside** and concentrate them.
 - Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol.
 - Elute with methanol and collect fractions.
 - Monitor the fractions by TLC or HPLC to isolate the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted from a validated method for isoorientin, is suitable for the quantitative analysis of **Luteolin-6-C-glucoside** in plant extracts.^[3]

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm, 4.6 × 250 mm)
- Autosampler
- Data acquisition and processing software

Chromatographic Conditions:

- Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v)
- Elution Mode: Isocratic
- Flow Rate: 0.8 mL/min
- Detection Wavelength: 354 nm

- Injection Volume: 10 µL
- Column Temperature: Ambient (or controlled at 25°C)

Procedure:

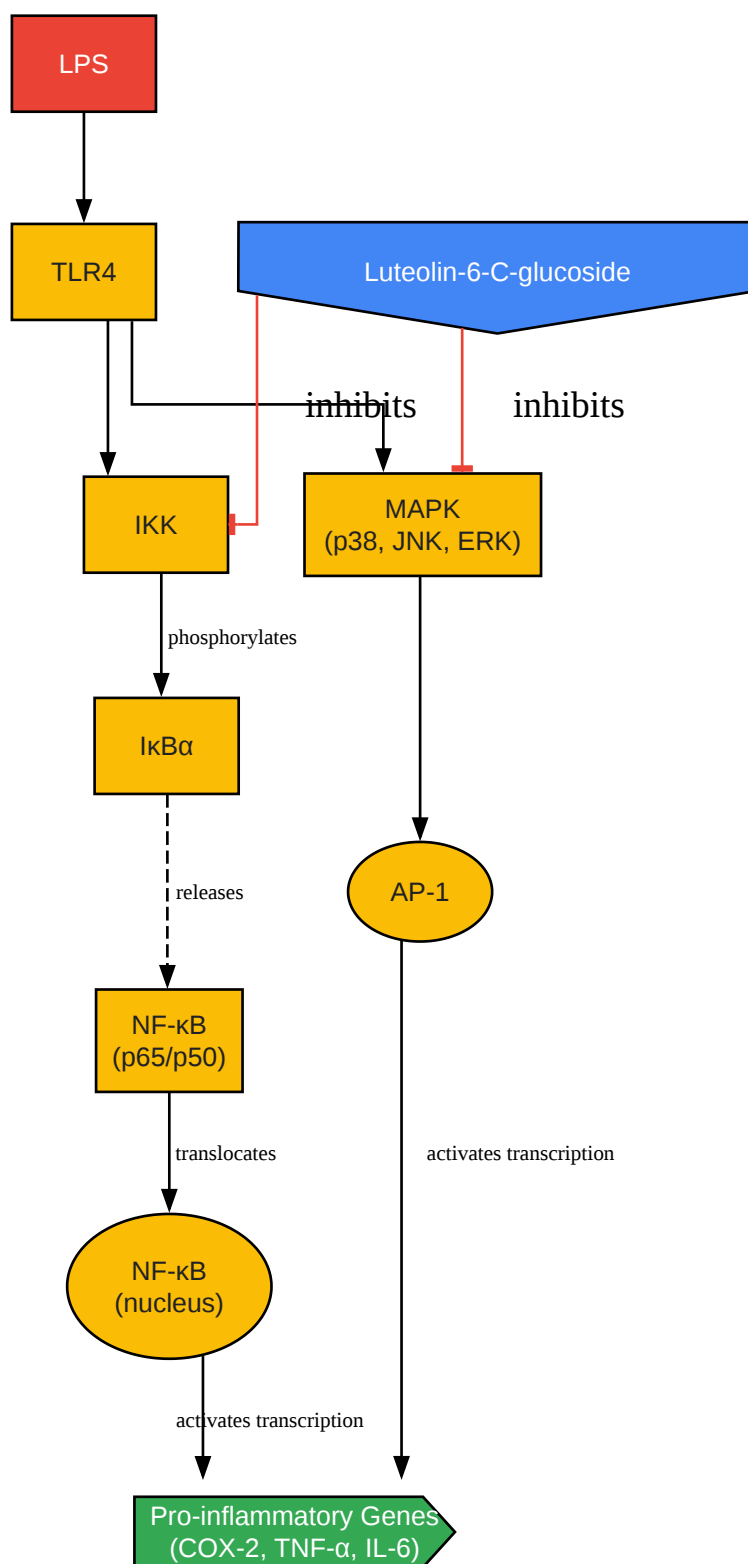
- Standard Preparation: Prepare a stock solution of **Luteolin-6-C-glucoside** reference standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Prepare the plant extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Luteolin-6-C-glucoside** in the samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

Luteolin-6-C-glucoside exerts its biological effects by modulating several key signaling pathways. This section provides a visual representation and description of its primary mechanisms of action.

Anti-inflammatory Signaling Pathway

Luteolin-6-C-glucoside has been shown to possess significant anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.^{[1][7]} This leads to a reduction in the production of pro-inflammatory mediators.

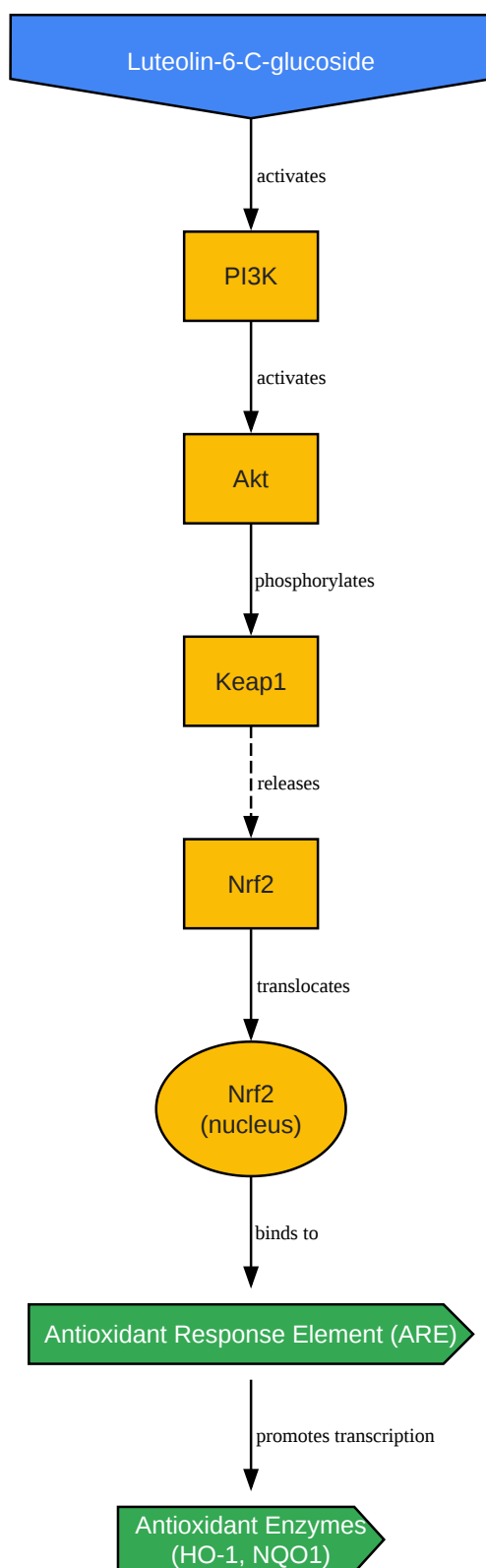


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Anti-inflammatory action of **Luteolin-6-C-glucoside**.

Antioxidant Signaling Pathway

The antioxidant effects of **Luteolin-6-C-glucoside** are mediated, in part, by the activation of the Nrf2 signaling pathway.^{[1][8]} This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.

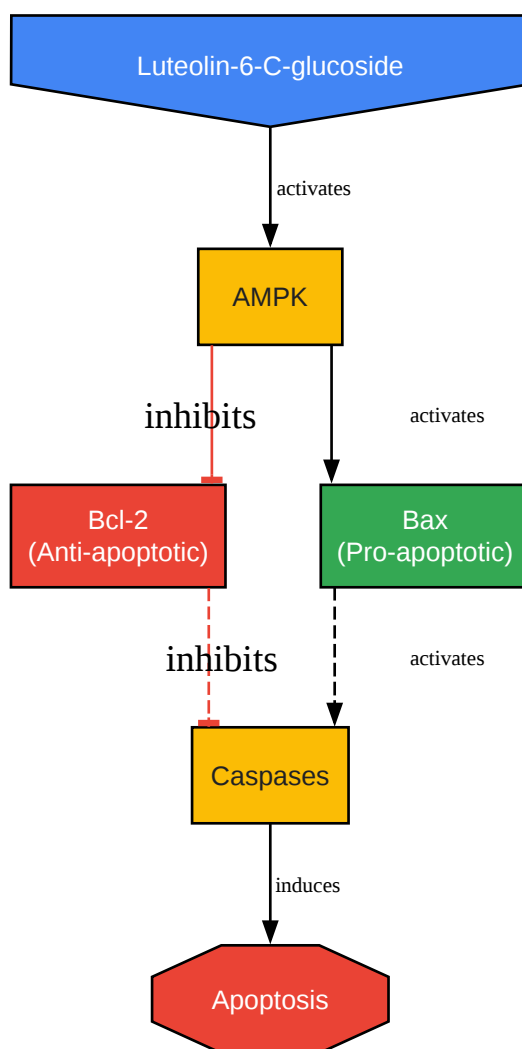


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Antioxidant mechanism of **Luteolin-6-C-glucoside**.

Pro-Apoptotic Signaling Pathway in Cancer Cells

In cancer cells, **Luteolin-6-C-glucoside** has been shown to induce apoptosis by activating the AMPK signaling pathway.[9] This leads to the modulation of downstream targets that control cell survival and death.



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Pro-apoptotic action of **Luteolin-6-C-glucoside**.

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